molecular formula C3H10Cl2N2 B1355532 Pyrazolidine dihydrochloride CAS No. 89990-54-5

Pyrazolidine dihydrochloride

Cat. No. B1355532
CAS RN: 89990-54-5
M. Wt: 145.03 g/mol
InChI Key: LUXXPABUPDCSHU-UHFFFAOYSA-N
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Description

Pyrazolidine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2. It is a derivative of Pyrazolidine, which is a heterocyclic compound . Pyrazolidine dihydrochloride has a molecular weight of 145.03 g/mol .


Molecular Structure Analysis

The molecular structure of Pyrazolidine dihydrochloride consists of a five-membered ring with two adjacent nitrogen atoms. The InChI representation of the molecule is InChI=1S/C3H8N2.2ClH/c1-2-4-5-3-1;;/h4-5H,1-3H2;2*1H and the Canonical SMILES representation is C1CNNC1.Cl.Cl .


Physical And Chemical Properties Analysis

Pyrazolidine dihydrochloride has a molecular weight of 145.03 g/mol. It has 4 hydrogen bond donors and 2 hydrogen bond acceptors. It has a rotatable bond count of 0. The exact mass and monoisotopic mass of the molecule are 144.0221037 g/mol. The topological polar surface area of the molecule is 24.1 Ų .

Scientific Research Applications

    Synthesis of Uricosuric Agents

    Pyrazolidine derivatives have been used in the synthesis of uricosuric agents like G-25671 and sulfinpyrazone, offering a unique route from inexpensive starting materials .

    Photophysical Properties Research

    The photophysical properties of N-heteroaromatic pyrazole derivatives have been extensively studied, which allows for research in environmental, biological, and industrial fields .

    Green Chemistry

    A new concept for preparing pyrazolidine by intramolecular Raschig amination presents advantages such as reactions in aqueous solutions without organic solvents and economic gain due to cheap reagents .

Safety and Hazards

Pyrazolidine dihydrochloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

pyrazolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c1-2-4-5-3-1;;/h4-5H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXXPABUPDCSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487442
Record name Pyrazolidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolidine dihydrochloride

CAS RN

89990-54-5
Record name Pyrazolidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolidine, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolidine dihydrochloride
Reactant of Route 2
Pyrazolidine dihydrochloride
Reactant of Route 3
Pyrazolidine dihydrochloride
Reactant of Route 4
Pyrazolidine dihydrochloride
Reactant of Route 5
Pyrazolidine dihydrochloride
Reactant of Route 6
Pyrazolidine dihydrochloride

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